molecular formula C17H16N4O3S B3582045 MFCD04065672

MFCD04065672

Cat. No.: B3582045
M. Wt: 356.4 g/mol
InChI Key: LAPFTCKULCQVGY-UHFFFAOYSA-N
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Description

MFCD04065672 is a chemical compound cataloged under the MDL number system, commonly used for indexing and referencing in chemical databases. For instance, chemical compounds with MDL identifiers are typically characterized by molecular formulas, solubility, synthetic routes, and safety profiles, as seen in analogous cases (e.g., CAS 53052-06-5 and CAS 1046861-20-4) .

Properties

IUPAC Name

3-(2-amino-2-oxoethyl)-5-methyl-N-(2-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-9-5-3-4-6-11(9)20-15(23)14-10(2)13-16(25-14)19-8-21(17(13)24)7-12(18)22/h3-6,8H,7H2,1-2H3,(H2,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPFTCKULCQVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CN(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD04065672 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reaction. The process may include steps such as condensation, cyclization, and purification to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the optimization of reaction parameters such as temperature, pressure, and concentration to maximize yield and purity. Advanced techniques like continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: MFCD04065672 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD04065672 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

    Biology: Employed in biochemical assays, enzyme studies, and as a probe for molecular interactions.

    Medicine: Investigated for its potential therapeutic effects, drug development, and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of MFCD04065672 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application, but it often involves complex biochemical interactions and signaling pathways.

Comparison with Similar Compounds

The comparison of MFCD04065672 with analogous compounds follows the principles outlined in pharmaceutical and chemical research guidelines, which emphasize structural similarity, functional applications, and physicochemical properties . Below is a detailed analysis of two structurally related compounds from the evidence, serving as proxies for a comparative framework.

Structural and Functional Similarities

Compound A: CAS 53052-06-5 (MDL: MFCD01089040)
  • Molecular Formula : C₆H₄N₂OS
  • Molecular Weight : 152.17 g/mol
  • Key Properties: Solubility: Soluble in polar solvents (e.g., ethanol, DMSO) . Safety: Hazardous (signal word: "Warning"; H302: Harmful if swallowed) .
  • Synthesis: Produced via reactions involving 2-aminopyridine-3-ols and ethyl xanthate salts, yielding 86.95% under optimized conditions .
Compound B: CAS 1046861-20-4 (MDL: MFCD13195646)
  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties: Log Po/w (partition coefficient): 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Synthesis : Prepared via palladium-catalyzed cross-coupling in THF/water at 75°C .
Hypothetical Comparison with this compound

While this compound’s exact data are unavailable, its comparison with Compounds A and B would involve:

Molecular Complexity : Compound B’s boron-containing structure may offer catalytic utility, whereas Compound A’s heterocyclic scaffold is common in pharmaceuticals.

Synthetic Accessibility : Compound A’s high yield (86.95%) suggests scalability, whereas Compound B’s use of palladium catalysts increases cost and complexity .

Physicochemical and Pharmacokinetic Profiles

Table 1 summarizes key parameters for Compounds A and B, based on evidence:

Property Compound A Compound B
Molecular Weight 152.17 g/mol 235.27 g/mol
Log Po/w Not reported 2.15 (XLOGP3)
GI Absorption High High
BBB Permeability No Yes
Synthetic Yield 86.95% Not reported

Key Findings :

  • BBB permeability in Compound B highlights its suitability for CNS-targeting drugs, a feature absent in Compound A .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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